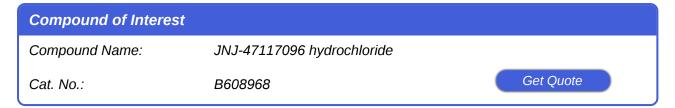


JNJ-47117096 Hydrochloride: A Comparative Analysis of its Cross-Reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride, also known as MELK-T1, is a potent small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2] MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, and is a target of interest in oncology research. Flt3 is a receptor tyrosine kinase that plays a key role in hematopoiesis, and its mutations are associated with certain types of leukemia. The therapeutic potential of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profile of JNJ-47117096 hydrochloride against other known MELK inhibitors, supported by available experimental data.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. The following tables summarize the inhibitory activity of **JNJ-47117096 hydrochloride** and a selection of alternative MELK inhibitors against their primary target and other kinases.

Table 1: Primary Target Inhibition



Compound	Primary Target(s) IC50 (nM)		
JNJ-47117096 hydrochloride	MELK	23	
Flt3	18		
OTSSP167	MELK	0.41[3]	
NVS-MELK8a	MELK	2[4][5]	
HTH-01-091	MELK	10.5[6][7][8]	

Table 2: Off-Target Kinase Inhibition Profile



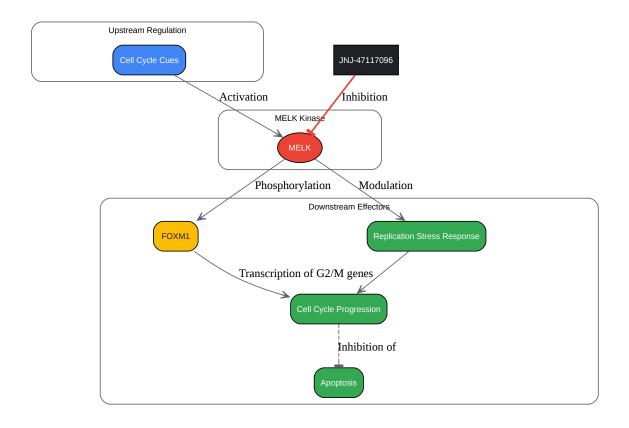
Compound	Off-Target Kinase	IC50 (nM)	Fold Selectivity vs. MELK
JNJ-47117096 hydrochloride	СΑМΚΙΙδ	810	~35
Mnk2	760	~33	_
CAMKIIy	1000	~43	_
MLCK	1000	~43	_
NVS-MELK8a	Flt3 (ITD)	180[4][5]	90
Haspin	190[4]	95	
PDGFRα	420[4]	210	_
HTH-01-091	PIM1	60.6[7]	~5.8
PIM2	-	-	
PIM3	-	-	_
RIPK2	-	-	_
DYRK3	-	-	_
smMLCK	-	-	=
CLK2	-	-	_
OTSSP167	Aurora B	~25[9]	~61

Note: A comprehensive kinome scan for **JNJ-47117096 hydrochloride** across a broad panel of kinases is not publicly available at the time of this publication. The off-target data presented is based on limited screening. The selectivity of HTH-01-091 is reported to be high, with 1 μ M of the compound inhibiting only 4% of 141 kinases tested by over 90%. In contrast, OTSSP167 is known to be a less selective inhibitor.[6][10]

Signaling Pathways and Experimental Workflows



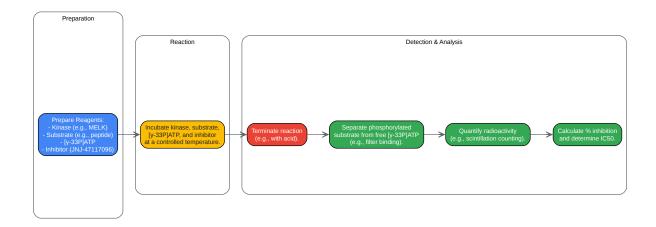
To provide a clearer understanding of the biological context and the methodologies used to generate the data, the following diagrams illustrate the MELK signaling pathway and a typical experimental workflow for an in vitro kinase assay.



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Caption: Simplified MELK Signaling Pathway and the inhibitory action of JNJ-47117096.





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Caption: General workflow for a radioactive in vitro kinase inhibition assay.

Experimental Protocols

The determination of a compound's inhibitory activity is crucial for its characterization. Below are detailed methodologies for key experiments cited in this guide.

In Vitro MELK Kinase Inhibition Assay (Radioactive)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the MELK kinase.

Materials:

- Recombinant human MELK enzyme
- Biotinylated peptide substrate (e.g., Biotin-KKLNRTLSFAEPG)
- [y-33P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100)
- Test compound (JNJ-47117096 hydrochloride) dissolved in DMSO



- Stop solution (e.g., 2% orthophosphoric acid)
- Filter plates (e.g., MAPH filter plate)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare serial dilutions of JNJ-47117096 hydrochloride in DMSO and then in kinase reaction buffer.
- In a multi-well plate, combine the recombinant MELK enzyme, the biotinylated peptide substrate, and the diluted JNJ-47117096 hydrochloride or DMSO (for control).
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-33P]ATP to each well.
- Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a defined period (e.g., 25 minutes).
- Terminate the reaction by adding the stop solution.
- Transfer the reaction mixture to a filter plate to capture the biotinylated (and potentially phosphorylated) substrate.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- Add scintillation cocktail to each well and quantify the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of JNJ-47117096
 hydrochloride relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).



In Vitro Flt3 Kinase Inhibition Assay

A similar radioactive kinase assay protocol can be employed to determine the inhibitory activity of **JNJ-47117096 hydrochloride** against Flt3. Alternatively, non-radioactive methods such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET) assays can be used.[11][12] These assays typically measure the amount of ADP produced or the binding of a fluorescent tracer to the kinase, respectively.

General Considerations for Non-Radioactive Assays:

- ADP-Glo[™] Assay: This assay quantifies the amount of ADP produced in the kinase reaction.
 After the kinase reaction, remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal. The signal intensity is proportional to the kinase activity.[12]
- LanthaScreen™ Eu Kinase Binding Assay: This FRET-based assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition is detected by a decrease in the FRET signal as the test compound displaces the tracer.[11]

Conclusion

JNJ-47117096 hydrochloride is a potent dual inhibitor of MELK and Flt3. Based on the currently available data, it exhibits a degree of selectivity, with significantly higher potency against its primary targets compared to the few off-targets that have been reported. A direct and comprehensive comparison of its cross-reactivity profile with other MELK inhibitors is challenging due to the lack of a publicly available, broad-panel kinome scan for JNJ-47117096. While inhibitors like NVS-MELK8a and HTH-01-091 appear to have favorable selectivity profiles, and OTSSP167 is known to be less selective, a definitive conclusion on the comparative superiority of JNJ-47117096's selectivity requires further investigation through comprehensive and standardized kinase profiling. Researchers are encouraged to consider the selectivity profiles of all available inhibitors when designing experiments to probe the function of MELK, and to interpret results within the context of the known off-target activities of the chosen compound.



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